molecular formula C27H46N2O2 B14448456 N,N,N',N'-Tetracyclohexylmalonamide CAS No. 77043-38-0

N,N,N',N'-Tetracyclohexylmalonamide

Cat. No.: B14448456
CAS No.: 77043-38-0
M. Wt: 430.7 g/mol
InChI Key: PJKDELIECIGUFY-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetracyclohexylmalonamide (TCHMA) is a malonamide derivative characterized by a central malonic acid backbone with four cyclohexyl groups attached to the nitrogen atoms of the two amide functionalities.

Properties

CAS No.

77043-38-0

Molecular Formula

C27H46N2O2

Molecular Weight

430.7 g/mol

IUPAC Name

N,N,N',N'-tetracyclohexylpropanediamide

InChI

InChI=1S/C27H46N2O2/c30-26(28(22-13-5-1-6-14-22)23-15-7-2-8-16-23)21-27(31)29(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h22-25H,1-21H2

InChI Key

PJKDELIECIGUFY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)CC(=O)N(C3CCCCC3)C4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetracyclohexylmalonamide typically involves the reaction of malonyl chloride with cyclohexylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of N,N,N’,N’-Tetracyclohexylmalonamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-Tetracyclohexylmalonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines .

Scientific Research Applications

N,N,N’,N’-Tetracyclohexylmalonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetracyclohexylmalonamide involves its ability to form stable complexes with metal ions. The cyclohexyl groups provide steric hindrance, enhancing the stability of these complexes. The compound interacts with molecular targets through coordination bonds, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Properties

Malonamides differ primarily in their substituents, which significantly influence their solubility, stability, and reactivity. Key comparisons include:

N,N'-Dimethylmalonamide (DMMA)
  • Structure : Two methyl groups on each amide nitrogen.
  • Molecular Formula : C₅H₁₀N₂O₂ .
  • Molecular Weight : 130.15 g/mol .
  • Properties : Higher water solubility due to smaller, less hydrophobic substituents. Commonly used in organic synthesis and as a polar solvent .
N,N,N',N'-Tetracyclohexylmalonamide (TCHMA)
  • Structure : Four cyclohexyl groups on the amide nitrogens.
  • Expected Properties :
    • Lipophilicity : Increased due to bulky cyclohexyl groups, reducing water solubility but enhancing organic phase compatibility.
    • Steric Hindrance : May limit coordination with smaller metal ions but improve selectivity for larger ions (e.g., lanthanides or actinides) .

Research Findings and Data Gaps

Key Studies on Malonamides

  • N,N'-Dimethylmalonamide : Used in synthesizing polyimide precursors, with purity critical for polymerization efficiency .
  • TCHMA Analogues : Macrocyclic ligands with cyclohexyl substituents (e.g., compounds in ) show improved metal-binding selectivity, suggesting similar advantages for TCHMA .

Limitations in Current Evidence

  • No direct data on TCHMA’s synthesis, toxicity, or performance in the provided evidence.
  • Comparisons rely on extrapolation from dimethylmalonamide and structurally related macrocycles .

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